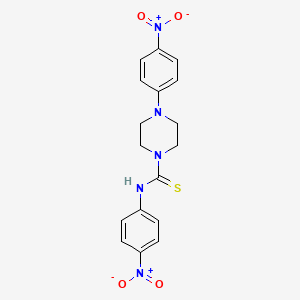![molecular formula C41H22N4O9S2 B12462790 5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE is a complex organic molecule characterized by the presence of nitrophenyl and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of nitrophenyl derivatives with isoindole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in redox reactions, affecting cellular pathways and enzyme activities. The isoindole moiety may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
4-Nitrophenyl acetate: Commonly used as a substrate in enzymatic assays.
2,4-Dinitrophenol: Historically used as a weight loss agent but now recognized for its toxicity.
Uniqueness
2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: is unique due to its dual nitrophenyl and isoindole structure, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C41H22N4O9S2 |
|---|---|
Molecular Weight |
778.8 g/mol |
IUPAC Name |
2-[4-(4-nitrophenyl)sulfanylphenyl]-5-[2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C41H22N4O9S2/c46-37(23-1-19-33-35(21-23)40(49)42(38(33)47)25-3-11-29(12-4-25)55-31-15-7-27(8-16-31)44(51)52)24-2-20-34-36(22-24)41(50)43(39(34)48)26-5-13-30(14-6-26)56-32-17-9-28(10-18-32)45(53)54/h1-22H |
InChI Key |
RXDDPVCCKBCHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)SC7=CC=C(C=C7)[N+](=O)[O-])SC8=CC=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12462707.png)
![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate](/img/structure/B12462709.png)
![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)
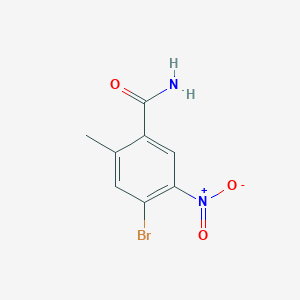
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462742.png)
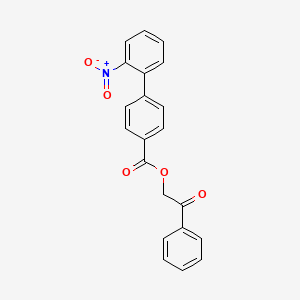
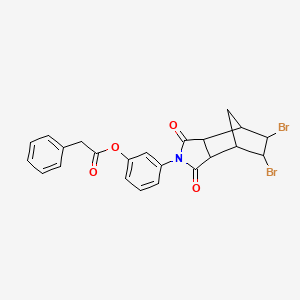
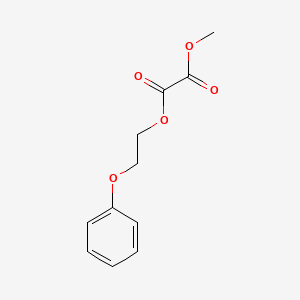
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)
![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462784.png)
